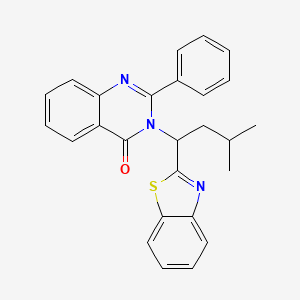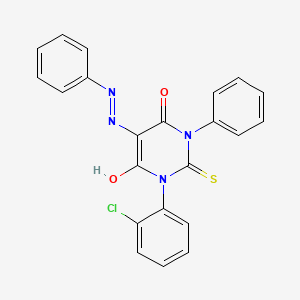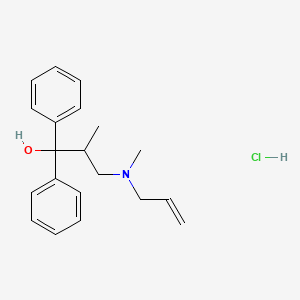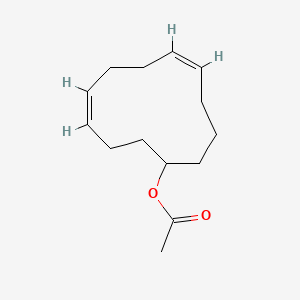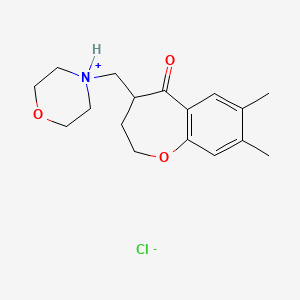
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s structure. Common synthetic routes may include:
Cyclization reactions: to form the benzoxepin ring.
Alkylation reactions: to introduce the dimethyl groups.
Aminomethylation reactions: to attach the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin derivatives: Compounds with similar benzoxepin structures.
Morpholine derivatives: Compounds with similar morpholinomethyl groups.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
96401-78-4 |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
7,8-dimethyl-4-(morpholin-4-ium-4-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-12-9-15-16(10-13(12)2)21-6-3-14(17(15)19)11-18-4-7-20-8-5-18;/h9-10,14H,3-8,11H2,1-2H3;1H |
InChI Key |
ONGMPOLRDUFVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC(C2=O)C[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)
![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
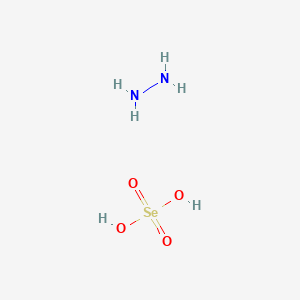
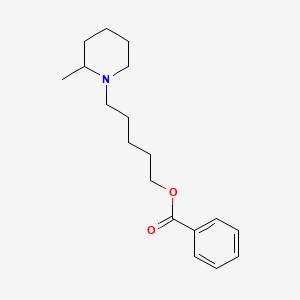
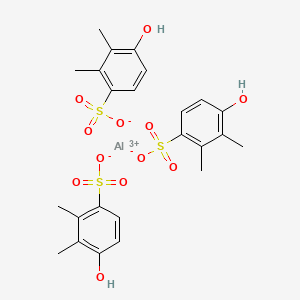

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
